3-Bromo-4-isobutoxy-5-nitrobenzaldehyde
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Overview
Description
3-Bromo-4-isobutoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of benzaldehyde, featuring bromine, nitro, and isobutoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-isobutoxy-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 4-isobutoxy-5-nitrobenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-isobutoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of 3-azido-4-isobutoxy-5-nitrobenzaldehyde or 3-thio-4-isobutoxy-5-nitrobenzaldehyde.
Reduction: Formation of 3-bromo-4-isobutoxy-5-aminobenzaldehyde.
Oxidation: Formation of 3-bromo-4-isobutoxy-5-nitrobenzoic acid.
Scientific Research Applications
3-Bromo-4-isobutoxy-5-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Bromo-4-isobutoxy-5-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-nitrobenzaldehyde: Lacks the isobutoxy group, making it less hydrophobic and potentially altering its reactivity and solubility.
4-Bromo-3-nitrobenzaldehyde: Differently substituted, affecting its electronic properties and reactivity.
3-Bromo-4-nitrobenzaldehyde: Similar structure but without the isobutoxy group, leading to different physical and chemical properties.
Uniqueness
3-Bromo-4-isobutoxy-5-nitrobenzaldehyde is unique due to the presence of the isobutoxy group, which can influence its solubility, reactivity, and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H12BrNO4 |
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Molecular Weight |
302.12 g/mol |
IUPAC Name |
3-bromo-4-(2-methylpropoxy)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C11H12BrNO4/c1-7(2)6-17-11-9(12)3-8(5-14)4-10(11)13(15)16/h3-5,7H,6H2,1-2H3 |
InChI Key |
BVQVMRJXCFPDQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1Br)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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